- Development of a Scaleable Synthesis of a 3-Aminopyrazinone Acetamide Thrombin InhibitorOrganic Process Research & Development, 2004, 8(2), 192-200,
Cas no 97509-75-6 (3-fluoropyridine-2-carbonitrile)

97509-75-6 structure
Product Name:3-fluoropyridine-2-carbonitrile
CAS No:97509-75-6
Molecular Formula:C6H3FN2
Molecular Weight:122.09982419014
MDL:MFCD06797501
CID:61900
PubChem ID:7060408
3-fluoropyridine-2-carbonitrile Properties
Names and Identifiers
-
- 3-Fluoropicolinonitrile
- 3-FLUORO-2-PYRIDINECARBONITRILE
- 3-Fluoropyridine-2-carbonitrile
- 2-CYANO-3-FLUOROPYRIDINE,3-FLUORO-2-PYRIDINECARBONITRILE
- 2-Cyano-3-fluoropyridine
- 2-Hydroxy-4-Methylpyridine
- N-tert-Butyl-alpha-phenylnitrone
- 3-fluoro-2-cyanopyridine
- 2-Pyridinecarbonitrile, 3-fluoro-
- 3-fluoro-pyridine-2-carbonitrile
- 3-Fluoro-2-pyridinenitrile
- fluorocyanopyridine
- PubChem16434
- 2-cyano-3-fluoro-pyridine
- 2-Cyano-3-fluoro pyridine
- 2-Pyridinecarbonitrile,3-fluoro-
- VZFPSCNTFBJZHB-UHFFFAOYSA-N
- 3-fluoranylpyridine-2-carbonitrile
- ABBYPHARMA A
- 3-Fluoro-2-pyridinecarbonitrile (ACI)
-
- MDL: MFCD06797501
- InChIKey: VZFPSCNTFBJZHB-UHFFFAOYSA-N
- Inchi: 1S/C6H3FN2/c7-5-2-1-3-9-6(5)4-8/h1-3H
- SMILES: N#CC1C(F)=CC=CN=1
Computed Properties
- Exact Mass: 122.02800
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Rotatable Bond Count: 0
- Heavy Atom Count: 9
- Complexity: 137
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 1
- Tautomer Count: nothing
- Surface Charge: 0
- Topological Polar Surface Area: 36.7
Experimental Properties
- LogP: 1.09238
- PSA: 36.68000
- Melting Point: 27-32 °C
- Flash Point: Fahrenheit: 219.2 ° f
Celsius: 104 ° c - Color/Form: Beige low melting point solid
- Solubility: Not determined
3-fluoropyridine-2-carbonitrile Security Information
-
Symbol:
- WGK Germany:3
- Safety Term:6.1
- Safety Instruction: S26-S36/37/39-S23
- Packing Group:III
- Risk Phrases:R20/21/22; R36/37/38
-
Dangerous goods sign:
- Hazardous Material transportation number:3276
- Hazard Statement: H301+H311+H331-H315-H319
- Warning Statement: P261-P264-P270-P271-P280-P301+P310+P330-P302+P352+P312+P361+P364-P304+P340+P311-P305+P351+P338+P337+P313-P403+P233-P405-P501
- Prompt:dangerous
- Storage Condition:Store at room temperature
- PackingGroup:III
- Risk Phrases: 20/21/22-37/38-41
- Signal Word:Danger
- HazardClass:6.1
3-fluoropyridine-2-carbonitrile Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-fluoropyridine-2-carbonitrile Pricemore >>
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P0033QJ-1g |
2-Cyano-3-Fluoropyridine |
97509-75-6 | 97% | 1g |
$7.00 | 2025-02-19 | |
A2B Chem LLC | AB44011-1g |
3-Fluoropicolinonitrile |
97509-75-6 | 97% | 1g |
$7.00 | 2024-07-18 | |
Aaron | AR0033YV-1g |
2-Cyano-3-Fluoropyridine |
97509-75-6 | 96% | 1g |
$4.00 | 2025-01-21 | |
Alichem | A026002367-100g |
2-Cyano-3-fluoropyridine |
97509-75-6 | 98% | 100g |
$360.00 | 2023-08-31 | |
Apollo Scientific | PC1215-5g |
3-Fluoropyridine-2-carbonitrile |
97509-75-6 | 97% | 5g |
£16.00 | 2025-02-19 | |
Crysdot LLC | CD11001715-100g |
3-Fluoropicolinonitrile |
97509-75-6 | 97+% | 100g |
$230 | 2024-07-19 | |
Enamine | EN300-102907-0.05g |
3-fluoropyridine-2-carbonitrile |
97509-75-6 | 95% | 0.05g |
$19.0 | 2023-10-28 | |
Key Organics Ltd | FG-0475-1MG |
3-fluoropyridine-2-carbonitrile |
97509-75-6 | >97% | 1mg |
£37.00 | 2025-02-08 | |
Life Chemicals | F8889-9368-0.25g |
3-fluoropyridine-2-carbonitrile |
97509-75-6 | 95%+ | 0.25g |
$18.0 | 2023-09-05 | |
Matrix Scientific | 032556-1g |
2-Cyano-3-fluoropyridine, 98% |
97509-75-6 | 98% | 1g |
$10.00 | 2023-09-09 |
3-fluoropyridine-2-carbonitrile Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Triethylamine , Trifluoroacetic anhydride Solvents: Tetrahydrofuran ; 40 min, < 25 °C; 10 min, 25 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Solvents: Dichloromethane ; rt; 10 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Reference
- Pyrrolotriazine aniline compounds useful as kinase inhibitors, particularly p38 kinases, and their preparation, pharmaceutical compositions, and use as antiinflammatory agents, World Intellectual Property Organization, , ,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Sodium trifluoromethanesulfonate , (1-Chloroethylidene)azanyl methanesulfonate Solvents: Acetonitrile ; 1 - 8 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Dimethylformamide ; 1 h, rt
1.2 Reagents: Sodium carbonate Solvents: Dimethylformamide ; 1 h, rt
Reference
- A Bifunctional Reagent Designed for the Mild, Nucleophilic Functionalization of PyridinesJournal of the American Chemical Society, 2017, 139(28), 9499-9502,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane , Triethylamine Solvents: Dimethylformamide ; rt → 80 °C; 48 h, 80 °C; overnight, 80 °C → rt
Reference
- Preparation of 3-fluoro-2-pyridylmethyl-3-(2,2-difluoro-2-(2-pyridyl)ethylamino)-6-chloropyrazi-2-one-1-acetamide and related compounds, World Intellectual Property Organization, , ,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Acetonitrile ; 6.5 h, reflux
Reference
- Preparation of azolylmethylaminotetrahydroquinolines and related compounds as chemokine receptor binding agents., World Intellectual Property Organization, , ,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Acetonitrile ; overnight, rt → reflux; reflux → rt
Reference
- Preparation of 6-substituted 2,3,4,5-tetrahydro-1H-benzo[d]azepines as 5-HT2c receptor agonists, World Intellectual Property Organization, , ,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Acetonitrile ; overnight, reflux
Reference
- Preparation of fused succinimides as modulators of nuclear hormone receptor function, United States, , ,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: tert-Butyl peroxide , Potassium iodide Catalysts: Cupric acetate Solvents: Dimethylformamide ; 24 h, 135 °C
Reference
- Copper-catalyzed cyanation of heterocycle C-H bonds with ethyl(ethoxymethylene)cyanoacetate as a cyanating agent and its mechanismOrganic Chemistry Frontiers, 2018, 5(11), 1848-1853,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Dimethylformamide , Tetrahydrofuran ; 30 min, 23 °C
1.2 Reagents: Sodium chloride Solvents: Water ; 23 °C
1.2 Reagents: Sodium chloride Solvents: Water ; 23 °C
Reference
- Tetrabutylammonium salt induced denitration of nitropyridines: synthesis of fluoro-, hydroxy-, and methoxypyridinesOrganic Letters, 2005, 7(4), 577-579,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Lithium tert-butoxide , Iodine Catalysts: 1,10-Phenanthroline , Cuprous cyanide Solvents: 1,4-Dioxane ; 12 h, 100 °C
Reference
- Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen BondsOrganic Letters, 2010, 12(11), 2517-2519,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Potassium fluoride Solvents: N-Methyl-2-pyrrolidone ; 18 h, reflux
Reference
- Heteropolycyclic compounds, particularly pyridyl- and phenyl-substituted 1,2,4-oxadiazoles and analogs, and their use as metabotropic glutamate receptor antagonists for inhibiting neuronal damage, United States, , ,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Potassium fluoride Solvents: N-Methyl-2-pyrrolidone ; 18 h, reflux
Reference
- Preparation of 3-(2-pyridyl)-5-phenyl substituted 1,2,4-oxadiazoles, 1,2-oxazoles and 1,2,4-triazoles as metabotropic glutamate receptor antagonists, World Intellectual Property Organization, , ,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; rt → 5 °C
1.2 Reagents: Trifluoroacetic anhydride Solvents: Tetrahydrofuran ; 30 min, 0 - 5 °C; 2.5 h, 5 - 10 °C
1.3 Reagents: Sodium carbonate Solvents: Water ; 5 - 10 °C
1.2 Reagents: Trifluoroacetic anhydride Solvents: Tetrahydrofuran ; 30 min, 0 - 5 °C; 2.5 h, 5 - 10 °C
1.3 Reagents: Sodium carbonate Solvents: Water ; 5 - 10 °C
Reference
- Process for the preparation of pyrazinone thrombin inhibitor and its intermediates, United States, , ,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Acetonitrile ; overnight, reflux
Reference
- Preparation of substituted arylamine derivatives, particularly 2-aminonicotinamides, as antitumor agents, United States, , ,
Synthetic Circuit 15
Reaction Conditions
1.1 Solvents: Dichloromethane ; 16 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
- Preparation of phenylglycinamide and pyridylglycinamide derivatives useful as anticoagulants, World Intellectual Property Organization, , ,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Acetonitrile ; overnight, reflux
Reference
- Preparation of 2-aminopyridine-3-carboxamides as remedies for angiogenesis mediated diseases, United States, , ,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Acetonitrile ; overnight, reflux
Reference
- Preparation of amino heteroaryl amides for use in pharmaceutical compositions for the treatment of angiogenesis mediated diseases such as cancer, United States, , ,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Acetonitrile ; overnight, reflux
Reference
- Preparation of substituted arylamine derivatives as antitumor agents, United States, , ,
3-fluoropyridine-2-carbonitrile Raw materials
- 3-Fluoro-2-Pyridinecarboxamide
- 3-fluoropyridine
- 3-chloropyridine-2-carbonitrile
- 3-nitropyridine-2-carbonitrile
- 3-Fluoropyridine 1-Oxide
- trimethylsilanecarbonitrile
- Ethyl Cyano(ethoxymethylene)acetate
3-fluoropyridine-2-carbonitrile Preparation Products
3-fluoropyridine-2-carbonitrile Suppliers
J&K Scientific
(CAS:97509-75-6)
MR./MRS.:ZHAI XIAN SHENG
Phone:18210857532
Email:xiangyang.zhai@jk-sci.com
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
(CAS:97509-75-6)
MR./MRS.:SUN WEN TING
Phone:13914000513
Email:sales1@senfeida.com
Shanghai Acmec Biochemical Co.,Ltd
(CAS:97509-75-6)
MR./MRS.:JI ZHI SHI JI
Phone:18117592386
Email:3007522982@qq.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
(CAS:97509-75-6)
MR./MRS.:TANG SI LEI
Phone:15026964105
Email:2881489226@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
(CAS:97509-75-6)
MR./MRS.:A LA DING
Phone:
Email:anhua.mao@aladdin-e.com
3-fluoropyridine-2-carbonitrile Related Literature
-
D. Depan,T. C. Pesacreta,R. D. K. Misra Biomater. Sci., 2014,2, 264-274
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Chee Shan Lim,Adriano Ambrosi,Zdeněk Sofer,Martin Pumera Nanoscale, 2014,6, 7391-7396
-
Wenjing Zhang,Fangping Chen RSC Adv., 2016,6, 51914-51923
-
Malinda Salim,Sally L. McArthur,S. Vaidyanathan,Phillip C. Wright Mol. BioSyst., 2011,7, 101-115
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Jue Wang,Bing Li,Daijun Yang,Hong Lv,Cunman Zhang RSC Adv., 2018,8, 18381-18387
-
6. BiOBr visible-light photocatalytic films in a rotating disk reactor for the degradation of organics†Yuning Huo,Rujing Hou,Xiaofang Chen,Haibo Yin,Yuan Gao,Hexing Li J. Mater. Chem. A, 2015,3, 14801-14808
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7. Fluorescent plastic nanoparticles to track their interaction and fate in physiological environments†Jessica Caldwell,Roman Lehner,Sandor Balog,Christian Rhême,Xin Gao,Dedy Septiadi,Christoph Weder,Alke Petri-Fink,Barbara Rothen-Rutishauser Environ. Sci.: Nano, 2021,8, 502-513
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Geoffrey M. Spinks Mater. Horiz., 2020,7, 667-693
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Lingling Zuo,Xiao Geng,Zhifang Li Org. Chem. Front., 2023,10, 6112-6116
Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:97509-75-6)2-Cyano-3-fluoropyridine

Purity:99.9%
Quantity:200kg
Price($):discuss personally
Amadis Chemical Company Limited
(CAS:97509-75-6)3-fluoropyridine-2-carbonitrile

Purity:99%
Quantity:500g
Price($):571.0